Dimethyl 3-cyclopentene-1,1-dicarboxylate
Overview
Description
Dimethyl 3-cyclopentene-1,1-dicarboxylate is an organic compound with the molecular formula C9H12O4. It is a dimethyl ester derivative of 3-cyclopentene-1,1-dicarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-cyclopentene-1,1-dicarboxylate can be synthesized through the alkylation of dimethyl malonate with cis-1,4-dichlorobutene. The reaction typically involves the use of lithium hydride in a solvent such as tetrahydrofuran (THF) under nitrogen atmosphere. The mixture is then heated to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-cyclopentene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-cyclopentene-1,1-dicarboxylic acid, while reduction can produce the corresponding diol.
Scientific Research Applications
Dimethyl 3-cyclopentene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 3-cyclopentene-1,1-dicarboxylate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.
Methyl 3-cyclopentene-1-carboxylate: Contains only one ester group.
3-Cyclopentene-1,1-dicarboxylic acid: The parent acid form of the compound.
Uniqueness
Dimethyl 3-cyclopentene-1,1-dicarboxylate is unique due to its specific ester groups, which influence its reactivity and applications. The presence of two ester groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
dimethyl cyclopent-3-ene-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMIUYZOJQILOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351391 | |
Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84646-68-4 | |
Record name | Dimethyl 3-cyclopentene-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimethyl 3-cyclopentene-1,1-dicarboxylate contribute to understanding olefin metathesis mechanisms?
A1: this compound acts as a trapping agent for reactive intermediates formed during olefin metathesis reactions catalyzed by ruthenium complexes []. Specifically, it reacts with the [(H2IMes)RuCl2=CHPR3]+[A]- complex to form a substituted ruthenacyclobutane intermediate []. This trapping allows researchers to study the structure and properties of this crucial intermediate, providing valuable insights into the mechanism of ring-closing metathesis.
Q2: What structural information about the ruthenacyclobutane intermediate was obtained using this compound?
A2: Analysis of the ruthenacyclobutane intermediate, formed by reacting the ruthenium complex with this compound, was primarily conducted using ¹H and ¹³C NMR spectroscopy []. The data confirmed the formation of a ruthenacyclobutane ring. Interestingly, the ¹JCC coupling constants for the CαH₂-Cβ and CαH-Cβ bonds were found to be 23 Hz and 8.5 Hz, respectively []. These values indicate an unsymmetrical structure for the ruthenacyclobutane, suggesting that the CαH-Cβ bond is more activated than the CαH₂-Cβ bond []. This difference in bond activation is crucial for understanding the regioselectivity of the subsequent steps in the olefin metathesis reaction.
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